Iodoxybenzene
Overview
Description
Iodyl-benzene, also known as iodoxybenzene, is a hypervalent iodine compound with the chemical formula C6H5IO2. It is a crystalline solid that is known for its strong oxidizing properties. Iodyl-benzene is a member of the iodyl compounds family, which are characterized by the presence of an iodyl functional group (-IO2). This compound is commonly used in organic synthesis due to its ability to facilitate various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodyl-benzene can be synthesized through the oxidation of iodobenzene. One common method involves the use of sodium periodate as the oxidant. The reaction typically takes place in an aqueous medium at elevated temperatures. The general reaction is as follows:
C6H5I+NaIO4→C6H5IO2+NaI
Another method involves the use of peracetic acid or chromium (VI) oxide as oxidizing agents in glacial acetic acid. These reactions require careful control of temperature and reaction time to ensure the complete conversion of iodobenzene to iodyl-benzene .
Industrial Production Methods: Industrial production of iodyl-benzene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, ensuring high yield and purity of the final product. Safety measures are crucial due to the explosive nature of iodyl-benzene at high temperatures.
Chemical Reactions Analysis
Types of Reactions: Iodyl-benzene primarily undergoes oxidation reactions due to its strong oxidizing properties. It can also participate in substitution reactions where the iodyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Iodyl-benzene can oxidize alcohols to carbonyl compounds. Common reagents include Dess-Martin periodinane and 2-iodoxybenzoic acid.
Substitution: In substitution reactions, iodyl-benzene can react with nucleophiles such as amines and thiols under mild conditions.
Major Products:
Oxidation: The major products of oxidation reactions involving iodyl-benzene are aldehydes, ketones, and carboxylic acids.
Substitution: Substitution reactions yield various functionalized benzene derivatives depending on the nucleophile used
Scientific Research Applications
Iodyl-benzene has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of carbonyl compounds from alcohols.
Biology: Iodyl-benzene derivatives are used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is employed in the development of diagnostic agents and therapeutic compounds.
Industry: Iodyl-benzene is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of iodyl-benzene involves the transfer of oxygen atoms to substrates, resulting in their oxidation. The iodyl group (-IO2) acts as the oxidizing agent, facilitating the conversion of alcohols to carbonyl compounds. The molecular targets include hydroxyl groups in alcohols, which are oxidized to form aldehydes or ketones. The pathways involved in these reactions are typically concerted processes where the iodyl group is directly involved in the transfer of oxygen atoms .
Comparison with Similar Compounds
2-Iodylbenzoic Acid (IBX): A gentle oxidant used in the oxidation of alcohols to aldehydes and ketones.
Dess-Martin Periodinane: Another oxidizing agent used for similar purposes as iodyl-benzene.
Iodosylbenzene: A related compound used as a mild oxidant and arylating agent.
Uniqueness: Iodyl-benzene is unique due to its strong oxidizing properties and its ability to facilitate a wide range of chemical reactions under mild conditions. Compared to other hypervalent iodine compounds, iodyl-benzene offers a balance of reactivity and stability, making it a valuable reagent in both laboratory and industrial settings .
Properties
IUPAC Name |
iodylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2/c8-7(9)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOLQESNFGCNSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)I(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219869 | |
Record name | Iodoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-33-3 | |
Record name | Iodylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 696-33-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iodoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IODOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5D68AG7XA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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